(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene
Description
This chiral ferrocene derivative features a 1,2-disubstituted ferrocene backbone with two diphenylphosphino groups and a methylaminoethyl linker. Its stereochemical configuration (1R,1'R) enhances its utility in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. The electron-rich diphenylphosphino ligands coordinate strongly to metal centers, while the ethylamino group introduces steric and electronic tunability .
Properties
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-33(35(30-20-10-4-11-21-30)31-22-12-5-13-23-31)26-25-27-15-14-24-32(27)34(28-16-6-2-7-17-28)29-18-8-3-9-19-29;1-2-4-5-3-1;/h2-24H,25-26H2,1H3;1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOSBYDSIIBHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35FeNP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Mechanism
The chiral ferrocene backbone is constructed using a modified Ugi’s amine approach. Key steps include:
-
Dichlorination : (R)- or (S)-Ugi’s amine reacts with phosphorus trichloride (PCl₃) to form a dichloro intermediate.
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Grignard Addition : A substoichiometric molar ratio (1:1.25) of dichloro intermediate reacts with organolithium (RLi) or Grignard (RMgX) reagents to yield monochloro derivatives.
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Phosphine Substitution : The monochloro intermediate undergoes nucleophilic substitution with diphenylphosphine in the presence of a palladium catalyst to install the diphenylphosphino groups.
Optimization and Yield Data
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature Range | −78°C (Grignard addition) to 25°C | |
| Catalyst System | Pd(OAc)₂ with DABCO | |
| Yield (Overall) | 68–72% | |
| Enantiomeric Excess | >99% ee |
This method achieves high stereoselectivity due to the rigidity of the ferrocene backbone, which minimizes racemization during phosphine substitution.
Boron Trifluoride-Catalyzed Direct Phosphination
Industrial-Scale Protocol
A patent by CN104861001A details a one-pot method for ferrocene diphosphine ligands:
Critical Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| BF₃·Et₂O Concentration | 47% (w/w) | |
| Reaction Time | 10 hours at 60–80°C | |
| Isolated Yield | >90% | |
| Purity (HPLC) | ≥99% |
This method avoids air-sensitive reagents, making it suitable for industrial production. The BF₃ catalyst facilitates phosphine oxide isomerization, enhancing reaction efficiency.
Comparative Analysis of Methodologies
Stereochemical Control
Scalability and Practical Considerations
| Factor | Ugi’s Amine Route | BF₃-Catalyzed Route |
|---|---|---|
| Reagent Sensitivity | High (RLi/RMgX) | Low (air-stable PO reagents) |
| Step Count | 3 steps | 2 steps |
| Industrial Feasibility | Moderate | High |
| Cost per Kilogram | $12,000–$15,000 | $8,000–$9,500 |
The BF₃ method’s simplicity and reduced sensitivity to oxygen make it preferable for bulk synthesis, whereas the Ugi route remains valuable for small-scale enantiopure production.
Case Study: Pilot-Scale Production
A 2024 pilot study using the BF₃ protocol (CN104861001A) demonstrated:
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can convert ferrocenium ions back to ferrocene.
Substitution: The diphenylphosphino and aminoethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene core yields ferrocenium ions, while substitution reactions can introduce a wide range of functional groups onto the molecule.
Scientific Research Applications
(1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene has a wide range of scientific research applications, including:
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and magnetic properties.
Biological Studies: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Industrial Applications: It is used in the synthesis of complex organic molecules and in the development of new industrial processes.
Mechanism of Action
The mechanism by which (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene exerts its effects involves its interaction with various molecular targets. The diphenylphosphino groups can coordinate with metal centers, facilitating catalytic processes. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related ferrocene derivatives:
Key Observations :
- Electronic Effects: The target compound’s diphenylphosphino groups provide stronger π-accepting ability compared to the tert-butyl and methylphenyl substituents in CAS 849924-77-2, enhancing metal-ligand bond strength .
Reactivity and Catalytic Performance
- Hydrogenation: The target compound’s dual phosphine donors improve enantioselectivity in asymmetric hydrogenation compared to monodentate analogues like CAS 388079-58-1. For example, in ketone hydrogenation, enantiomeric excess (ee) values exceed 90% for the target compound, versus 75–80% for CAS 388079-58-1 .
- Cross-Coupling: Steric bulk in CAS 849924-77-2 reduces catalytic turnover frequency (TOF) in Suzuki-Miyaura reactions (TOF = 120 h⁻¹) compared to the target compound (TOF = 250 h⁻¹) .
Biological Activity
The compound (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene, often referred to as a ferrocenyl-phosphine complex, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a ferrocene backbone with two diphenylphosphine substituents and an amino group, which contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:
Anticancer Properties
Research has indicated that ferrocenyl-phosphine complexes exhibit significant anticancer activity. A study focusing on a related gold-coordinated ferrocenyl-phosphine complex (FD10) demonstrated notable cytotoxic effects against various cutaneous T-cell lymphoma (CTCL) cell lines. The IC50 values for FD10 were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HuT78 | 5.55 ± 0.20 |
| HH | 7.80 ± 0.09 |
| MJ | 3.16 ± 0.10 |
| MyLa | 6.46 ± 0.24 |
These results suggest that similar ferrocenyl-phosphine complexes may have comparable efficacy against cancer cells .
The mechanisms underlying the anticancer effects of these compounds involve several pathways:
- Induction of Apoptosis : Studies have shown that ferrocenyl complexes can induce apoptosis in cancer cells through intrinsic pathways, activating caspase-3 and poly(ADP-ribose) polymerase (PARP) .
- Cell Cycle Arrest : The compounds were found to cause G0/G1 phase cell cycle arrest by downregulating key proteins such as Akt and c-Myc, which are critical for cell cycle progression .
- Reactive Oxygen Species (ROS) Generation : Ferrocenyl complexes have been implicated in the generation of ROS within cancer cells, leading to oxidative stress and subsequent cell death .
Study on Ferrocenyl–Phosphine Complexes
In a comprehensive study, various ferrocenyl-phosphine derivatives were synthesized and screened for their biological activities. The findings highlighted that the presence of specific functional groups significantly influenced their anticancer properties. For instance, the introduction of gold coordination enhanced the cytotoxicity of these compounds against CTCL cells .
Comparative Analysis with Other Anticancer Agents
A comparative analysis was conducted between FD10 and traditional anticancer agents like SAHA (suberoylanilide hydroxamic acid). The results indicated that FD10 exhibited lower IC50 values across multiple CTCL cell lines, suggesting superior efficacy in inhibiting cell proliferation .
Q & A
What synthetic strategies are effective for achieving enantiomeric purity in (1R)-1-(Diphenylphosphino)-2-[(1R)-1-[(diphenylphosphino)methylamino]ethyl]ferrocene?
The synthesis of this chiral ferrocene-based bisphosphine ligand requires precise control over stereochemistry. Key steps include:
- Chiral auxiliary incorporation : Use of (R)-configured precursors to establish stereocenters, as seen in analogous ferrocenylphosphine syntheses .
- Asymmetric catalysis : Palladium-catalyzed cross-couplings or chiral pool strategies to install diphenylphosphino groups without racemization .
- Purification : Chiral HPLC or recrystallization to isolate enantiopure fractions, with purity verified by [³¹P NMR] and optical rotation measurements .
How can X-ray crystallography validate the stereochemical assignment of this compound?
Single-crystal X-ray diffraction is definitive for confirming absolute configuration:
- Data collection : Crystals grown via slow diffusion of hexane into dichloromethane yield structures suitable for analysis (e.g., 0.025 Å resolution as in similar ferrocene derivatives ).
- Key parameters : Bond angles (e.g., Fe–P distances ~2.2–2.3 Å) and torsion angles (e.g., 68.53° for P–C–C–P dihedral angles) distinguish enantiomers .
- Validation : Match experimental data to DFT-optimized structures to resolve ambiguities in chiral centers .
What role does this ligand play in asymmetric catalysis, and how does its structure influence enantioselectivity?
The ligand’s rigid ferrocene backbone and electron-rich phosphine groups enhance catalytic performance:
- Steric effects : Bulky diphenylphosphino groups create chiral pockets, favoring specific transition states in cross-couplings (e.g., Suzuki-Miyaura reactions) .
- Electronic effects : Strong σ-donor capacity stabilizes metal centers (e.g., Pd⁰ or Rh⁺), improving turnover numbers in hydrogenation .
- Case study : In C–N couplings, enantiomeric excess (ee) >95% is achieved due to restricted rotation around the ferrocene axis .
How can researchers address discrepancies in catalytic activity between batches of this ligand?
Batch variability often arises from residual solvents or stereochemical impurities:
- Analytical methods : Use [¹H-³¹P HMBC NMR] to detect trace phosphine oxides or undesired diastereomers .
- Quality control : Implement strict inert-atmosphere handling and monitor reaction progress via in situ IR spectroscopy to prevent ligand oxidation .
- Reproducibility : Standardize purification protocols (e.g., column chromatography with deoxygenated solvents) .
What computational methods are suitable for predicting the ligand’s coordination behavior?
Density Functional Theory (DFT) simulations provide insights into metal-ligand interactions:
- Geometry optimization : Calculate bond lengths and angles (e.g., Pd–P distances ~2.35 Å) to compare with crystallographic data .
- Frontier molecular orbitals : Analyze HOMO/LUMO distributions to predict redox activity and metal-ligand charge transfer .
- Mechanistic studies : Simulate catalytic cycles to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
How does the ligand’s stability under thermal or oxidative stress impact catalytic applications?
Thermogravimetric analysis (TGA) and cyclic voltammetry (CV) reveal:
- Thermal stability : Decomposition onset >200°C, suitable for high-temperature reactions (e.g., Heck couplings) .
- Oxidative resistance : Phosphine oxidation potentials (E₁/₂ ≈ −0.5 V vs. Ag/AgCl) indicate moderate air sensitivity, necessitating Schlenk-line techniques .
What comparative studies highlight this ligand’s advantages over other ferrocene-based phosphines?
Benchmarking against Josiphos or Walphos ligands shows:
- Activity : Higher turnover frequencies (TOF) in asymmetric allylic alkylation due to enhanced π-backbonding .
- Selectivity : Improved ee in α-ketoester hydrogenation (90–98% vs. 70–85% for monodentate analogs) .
- Limitations : Reduced solubility in nonpolar solvents compared to tert-butyl-substituted derivatives .
How can reaction conditions be optimized when using this ligand in enantioselective catalysis?
Key parameters include:
- Solvent selection : Dichloroethane improves ligand solubility and stabilizes metal complexes vs. THF .
- Temperature : Lower temps (e.g., −20°C) favor kinetic control and higher ee in alkylation reactions .
- Catalyst loading : 1–2 mol% Pd achieves >90% conversion without ligand degradation .
What analytical techniques are critical for characterizing ligand-metal complexes?
- Multinuclear NMR : ³¹P NMR detects coordination shifts (Δδ ≈ 10–15 ppm upon Pd binding) .
- ESI-MS : Identifies [M⁺–L]⁺ adducts and assesses complex stoichiometry .
- XAS : X-ray absorption spectroscopy quantifies oxidation states of metal centers in situ .
How can researchers mitigate ligand decomposition during catalytic cycles?
Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
